![molecular formula C8H10N2 B3025419 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine CAS No. 1314975-12-6](/img/structure/B3025419.png)
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine
Overview
Description
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine is a chemical compound with the molecular formula C8H10N2 . It is also known as 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . In the solid state, the molecules of compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .Chemical Reactions Analysis
Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Scientific Research Applications
Pharmaceutical Research : 6,7-Dihydro-5H-cyclopenta[b] pyridine is extensively used in pharmaceutical research. It serves as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Its synthesis methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route being particularly efficient, achieving yields up to 87.4% (Fu Chun, 2007).
Chemical Synthesis Techniques : Innovative chemical synthesis techniques have been developed involving 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine. For instance, a study outlines the synthesis of representative 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amines using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence (Morgan Donnard et al., 2017).
Biological Activities : The compound exhibits various biological activities, such as antiulcer and anticancer activities. Different synthesis styles like thermal rearrangement, catalytic dehydration, Friedlander condensation reaction, and Grignard reaction have been explored for its synthesis (Chen Li-gong, 2004).
Advanced Material Research : Research has been conducted on synthesizing 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones, which have potential applications in advanced material research (T. Goto et al., 1991).
Green Chemistry Applications : The compound has been synthesized using green chemistry principles. For example, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using a manganese-catalyzed oxidation, emphasizing chemoselectivity and high yield (Lanhui Ren et al., 2015).
Innovative Synthesis Approaches : A novel multicomponent synthesis approach for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been developed, highlighting the versatility of this compound in chemical synthesis (I. V. Dyachenko et al., 2020).
Anticancer Agent Research : The compound has been used in the synthesis of novel structures with potential as anticancer agents. For example, research on high-pressure assisted synthesis of novel derivatives showed promising results against cancer cells (H. Behbehani et al., 2020).
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-3-6-1-2-10-5-7(6)4-8/h1-2,5,8H,3-4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKOWFKLZEZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CN=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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